1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one
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Overview
Description
1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C14H19FO2 It is characterized by the presence of a fluoro group and a pentyloxy group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or pentyloxy groups, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include the use of specific catalysts, solvents, and temperature control to achieve the desired products.
Scientific Research Applications
1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one exerts its effects depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluoro group can enhance binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
1-(3-Fluoro-5-(pentyloxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Pentyloxy-phenyl)-3-piperidino-propan-1-one: This compound has a similar pentyloxy group but differs in the presence of a piperidino group instead of a fluoro group.
This compound: Another similar compound with slight variations in the positioning of substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-5-pentoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO2/c1-3-5-6-7-17-13-9-11(14(16)4-2)8-12(15)10-13/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHCEAKOLWBTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)C(=O)CC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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